tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate: is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by its complex structure, which includes a boronic ester group and an azetidine ring. It is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate typically involves a multi-step reaction process. One common method is the reaction of azetidine-1-carboxylate with a boronic acid derivative under specific conditions. The reaction conditions may include the use of a catalyst, such as a palladium complex, and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, which are essential for creating carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate is used in the study of enzyme inhibitors and other bioactive molecules. Its boronic acid moiety makes it a valuable tool for probing biological systems.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to form stable complexes with various biomolecules makes it a candidate for drug design and discovery.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are critical for enzyme activity. This interaction can modulate enzyme function and influence biological processes.
Comparison with Similar Compounds
Tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy]methyl)pyrrolidine-1-carboxylate
Tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Tert-Butyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)azetidine-1-carboxylate
Uniqueness: Tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate is unique in its structure and reactivity compared to similar compounds. Its azetidine ring and boronic acid group provide distinct chemical properties that make it suitable for specific applications in organic synthesis and scientific research.
Properties
IUPAC Name |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-9-11(10-17)8-16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVYHVQMDQQLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2244699-82-7 |
Source
|
Record name | tert-butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.